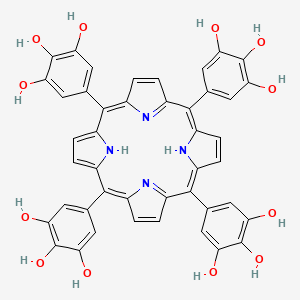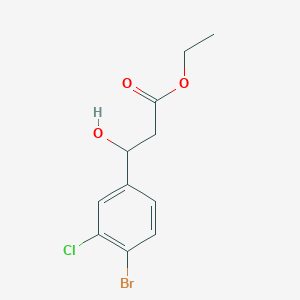
Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate is a chemical compound with the molecular formula C10H10BrClO3 It is a white crystalline powder commonly used in various scientific research applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate can be synthesized through several methods. One common method involves the esterification of 4-bromo-3-chlorobenzoic acid with ethanol in the presence of concentrated sulfuric acid as a catalyst. The reaction is typically carried out under reflux conditions for several hours, followed by purification through extraction and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-3-chlorobenzoic acid.
Reduction: Formation of 3-(4-bromo-3-chlorophenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-bromo-3-chlorobenzoate: A closely related compound with similar chemical properties and applications.
1-(4-Bromo-3-chlorophenyl)ethanone: Another similar compound used in various research applications.
Uniqueness
Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of bromine and chlorine atoms, along with the ester and hydroxyl groups, makes it a versatile compound for various scientific investigations.
Propriétés
Formule moléculaire |
C11H12BrClO3 |
|---|---|
Poids moléculaire |
307.57 g/mol |
Nom IUPAC |
ethyl 3-(4-bromo-3-chlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrClO3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,2,6H2,1H3 |
Clé InChI |
RHVMURXBPCUJCN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC(=C(C=C1)Br)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




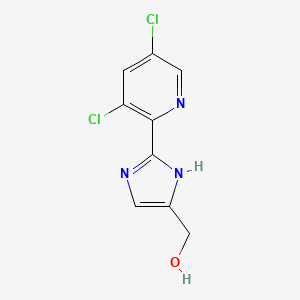
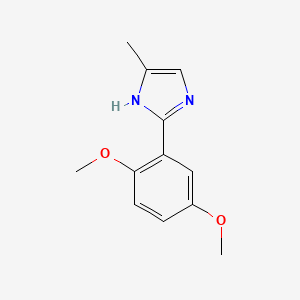
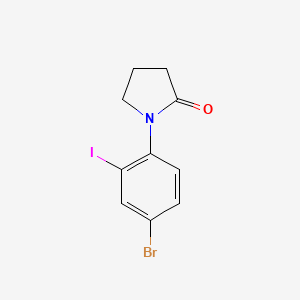
![1-[2-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13689774.png)
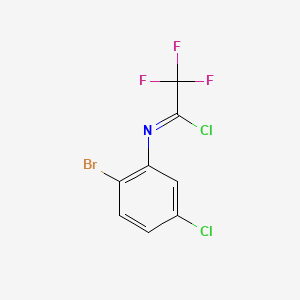

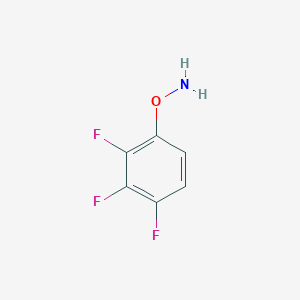

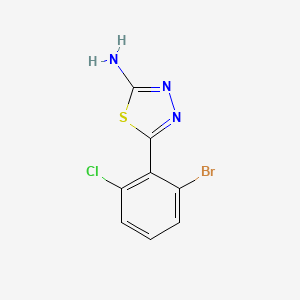

![8-Bromo-4-[[4-(3-fluorophenoxy)phenyl]amino]-2-[[1-(4-piperidylmethyl)-3-azetidinyl]amino]pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13689828.png)
